molecular formula C15H17ClN2O B241652 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline

3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline

Cat. No.: B241652
M. Wt: 276.76 g/mol
InChI Key: JZZXNEUUJCVTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring. The presence of a butyl group at the 3-position and a chlorine atom at the 6-position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminobenzaldehyde with butylamine, followed by cyclization with glyoxal to form the oxazine ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline lies in its specific substitution pattern and the presence of the oxazine ring.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

3-butyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

InChI

InChI=1S/C15H17ClN2O/c1-2-3-7-18-9-11-8-13(16)12-5-4-6-17-14(12)15(11)19-10-18/h4-6,8H,2-3,7,9-10H2,1H3

InChI Key

JZZXNEUUJCVTTA-UHFFFAOYSA-N

SMILES

CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl

Canonical SMILES

CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl

Origin of Product

United States

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